molecular formula C8H10N2 B2489517 Cyclohexane-1,2-dicarbonitrile CAS No. 34112-17-9

Cyclohexane-1,2-dicarbonitrile

Cat. No.: B2489517
CAS No.: 34112-17-9
M. Wt: 134.182
InChI Key: HJUWHGADIVLYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane-1,2-dicarbonitrile is an organic compound with the molecular formula C8H10N2 It consists of a cyclohexane ring substituted with two nitrile groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexene with bromine in the presence of carbon tetrachloride and absolute alcohol, followed by the addition of sodium cyanide to form the dicarbonitrile compound . Another method involves the dehydration of cyclohexane-1,2-dicarboxamide using phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexane-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexane-1,2-dicarbonitrile involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

    Cyclohexane-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitriles.

    Cyclohexane-1,2-diamine: Formed by the reduction of cyclohexane-1,2-dicarbonitrile.

    Cyclohexane-1,2-dicarboxamide: Precursor in the synthesis of this compound .

Uniqueness: this compound is unique due to its dual nitrile groups, which provide distinct reactivity compared to similar compounds with different functional groups. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

cyclohexane-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUWHGADIVLYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.